

Nuezhenidic Acid: A Comprehensive Physicochemical Profile for Researchers

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Compound of Interest		
Compound Name:	Nuezhenidic acid	
Cat. No.:	B10818027	Get Quote

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This technical guide provides an in-depth overview of the known physicochemical properties of **Nuezhenidic acid**, a naturally occurring secoiridoid isolated from the fruits of Ligustrum lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the further study and potential applications of this compound.

Core Physicochemical Properties

Nuezhenidic acid has been identified as a molecule with potential antiviral properties, specifically demonstrating inhibitory activity against the influenza A virus.[1][2] A summary of its key physicochemical properties is presented below.

Quantitative Data Summary



Property	Value	Source
Molecular Formula	C17H24O14	[3][4]
Molecular Weight	452.36 g/mol	[3][4]
Solubility in Water	9.09 mg/mL (20.09 mM)	[4]
Solubility in DMSO	45 mg/mL (99.48 mM)	[4]
Melting Point	Data not available	
Boiling Point	Data not available	_
рКа	Data not available	

Note: Experimental data for the melting point, boiling point, and pKa of **Nuezhenidic acid** are not readily available in the surveyed literature. The provided solubility data suggests that sonication is recommended to facilitate dissolution.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the specific physicochemical properties of **Nuezhenidic acid** have not been published. However, this section outlines general methodologies that can be applied for the determination of solubility, melting point, and boiling point for natural product compounds like **Nuezhenidic acid**.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the widely accepted shakeflask method.

- Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed, temperature-controlled container.
- Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.



- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation, followed by filtration through an inert filter.
- Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Melting Point Determination (Capillary Method)

The melting point of a solid compound can be determined using the capillary method with a melting point apparatus.

- Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, which is sealed at one end.
- Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For non-volatile liquids, the boiling point can be determined by simple distillation.

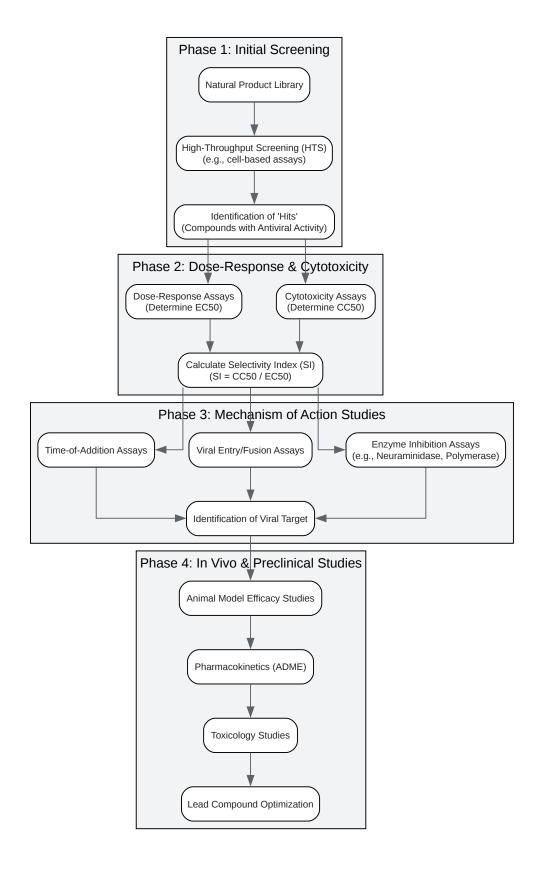
- Apparatus Setup: A distillation flask containing the liquid sample, boiling chips, and a
 thermometer is assembled with a condenser and receiving flask. The thermometer bulb
 should be positioned just below the side arm of the distillation flask.
- Heating: The liquid is heated to its boiling point.
- Temperature Reading: The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This temperature represents the boiling point at the recorded atmospheric pressure.



Visualizing Experimental Workflows General Antiviral Screening Workflow for Natural Products

The following diagram illustrates a general workflow for the screening and evaluation of natural products, such as **Nuezhenidic acid**, for antiviral activity.





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Caption: A generalized workflow for the discovery and development of antiviral agents from natural products.

Conclusion

Nuezhenidic acid presents an interesting scaffold for further investigation in the field of antiviral research. This guide summarizes the currently available physicochemical data to aid researchers in their experimental design. The lack of certain experimental data highlights opportunities for further characterization of this natural product. The provided general experimental protocols and the antiviral screening workflow offer a foundational framework for future studies.

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